molecular formula C9H9Br2NO2 B3276092 3,5-Dibromo-l-phenylalanine CAS No. 634917-08-1

3,5-Dibromo-l-phenylalanine

Cat. No.: B3276092
CAS No.: 634917-08-1
M. Wt: 322.98 g/mol
InChI Key: JDHBRWDIELMBHR-QMMMGPOBSA-N
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Description

Contextualization of Unnatural Amino Acids in Contemporary Chemical Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, naturally occurring amino acids involved in protein synthesis. nih.gov These unique molecules are introduced into biological or chemical systems through chemical synthesis or genetic engineering. They differ from their natural counterparts in their side chains, backbones, or the functional groups attached. This structural variance allows for the creation of molecules with enhanced stability, novel functions, or specific interaction capabilities.

The incorporation of UAAs into proteins is a powerful tool in protein engineering and drug discovery, enabling the development of proteins with improved stability and activity. nih.govrsc.org By substituting natural amino acids with UAAs at specific points, researchers can introduce altered physicochemical and biological properties into proteins. nih.gov This has broad applications, from developing new drugs and biomaterials to creating fluorescent probes for imaging and biosensors. rsc.org The use of UAAs offers a flexible platform for designing molecules with optimized activity, selectivity, and stability, thereby advancing fields like targeted therapy and antibody-drug conjugates.

Significance of Halogenated Amino Acids as Unique Chemical Entities

Halogenated amino acids are a prominent class of unnatural amino acids that have garnered significant attention in chemical and biomedical research. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the side chains of amino acids can profoundly influence the physicochemical and structural properties of peptides and proteins. nih.govnih.gov This modification is a powerful tool for fine-tuning the biological roles and pharmacological activities of these molecules. nih.govencyclopedia.pub

The inclusion of halogens can enhance various features of proteins, such as thermal and proteolytic stability. nih.gov For instance, halogenation can alter the electronic character of a peptide, influencing its conformation and folding. nih.govencyclopedia.pub Halogen atoms can also participate in stabilizing interactions like hydrogen bonds. nih.gov In drug design, halogenation is used to modulate the bioactivity and bioavailability of molecules. sci-hub.se For example, fluorinated amino acids are widely used as tracers and for studying enzyme structure and properties due to the strength of the carbon-fluorine bond. sci-hub.se The use of halogenated amino acids, particularly derivatives of phenylalanine and tyrosine, allows for the modulation of peptide conformation and has been explored in the development of antimicrobial peptides. nih.govrsc.org

Overview of Research Domains Investigating 3,5-Dibromo-L-phenylalanine

This compound is a halogenated derivative of the essential amino acid L-phenylalanine. nih.govwikipedia.org Its unique structure, featuring two bromine atoms on the phenyl ring, has made it a subject of investigation across several research domains.

Physicochemical and Structural Analysis: The fundamental properties of this compound, including its molecular structure and behavior in different chemical environments, are of interest. Its IUPAC name is (S)-2-amino-3-(3,5-dibromophenyl)propanoic acid. achemblock.com

PropertyValue
IUPAC Name (S)-2-amino-3-(3,5-dibromophenyl)propanoic acid
Molecular Formula C9H9Br2NO2
Molecular Weight 322.99 g/mol
CAS Number 634917-08-1
Physical Form Solid
Table 1: Physicochemical Properties of this compound. achemblock.commedchemexpress.comsigmaaldrich.com

Neuroscience and Pharmacology: A significant area of research for this compound is in the field of neuroscience. Studies have shown that it can modulate glutamatergic synaptic transmission. nih.gov Specifically, it has been found to act as a partial agonist at the NMDA receptor's glutamate-binding site, while also depressing presynaptic glutamate (B1630785) release and blocking AMPA/kainate receptors. nih.govresearchgate.net This polyvalent modulation of glutamatergic activity suggests its potential as a novel agent for studying neurological and neuropsychiatric disorders. nih.govresearchgate.net

Enzymatic Synthesis and Biocatalysis: The synthesis of halogenated amino acids, including this compound and its derivatives, is an active area of research. researchgate.net Enzymatic methods, such as the use of phenylalanine ammonia (B1221849) lyase, are being explored for the stereoselective synthesis of these compounds. researchgate.netfrontiersin.org These biocatalytic approaches are valued for their high selectivity and alignment with sustainable chemistry principles. acs.org For instance, phenylalanine ammonia lyases can catalyze the addition of ammonia to substituted cinnamic acids to produce various phenylalanine analogues. frontiersin.org

Peptide and Protein Chemistry: The incorporation of this compound and its tyrosine analogue, 3,5-Dibromo-L-tyrosine, into peptides is another key research focus. acs.org The presence of the bulky, hydrophobic bromine atoms can influence peptide conformation and interactions. For example, peptides containing 3,5-dibromotyrosine (B3032813) have been studied in the context of enzyme kinetics, such as the pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-3,5-dibromotyrosine. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHBRWDIELMBHR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo L Phenylalanine and Its Precursors

Strategies for Aromatic Bromination Preceding Amino Acid Formation

A prevalent strategy for the synthesis of 3,5-Dibromo-L-phenylalanine involves the initial preparation of a 3,5-dibrominated benzene (B151609) derivative, which is then elaborated into the final amino acid. This approach circumvents the challenges associated with the direct and regioselective bromination of the phenylalanine molecule itself.

Direct bromination of unprotected aromatic amino acids like phenylalanine often presents challenges in achieving the desired regioselectivity. Electrophilic aromatic bromination of phenylalanine typically leads to a mixture of mono-brominated products at the ortho and para positions. nih.gov Achieving specific 3,5-dibromination on the phenylalanine scaffold is difficult due to the directing effects of the amino and carboxyl groups. However, research into the bromination of aromatic compounds using various reagents and conditions is an active area. For instance, N-bromosuccinimide (NBS) is a common reagent for regioselective bromination of activated aromatic compounds. organic-chemistry.orgnih.gov The use of specific catalysts and solvent systems can influence the regioselectivity of such reactions. organic-chemistry.orgresearchgate.netnih.gov While direct 3,5-dibromination of phenylalanine is not a commonly reported high-yielding method, the principles of electrophilic aromatic substitution are central to understanding the potential pathways and challenges. researchgate.netnih.gov

A more controlled and widely employed method involves the synthesis of a 3,5-dibrominated precursor, which is then converted to the desired amino acid. A key intermediate in this pathway is 3,5-dibromobenzyl bromide. The synthesis of this precursor can be achieved through the bromination of 3,5-dibromotoluene (B156392). For example, 3,5-dibromotoluene can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide to yield 3,5-dibromobenzyl bromide. prepchem.com Similar synthetic strategies are used for other substituted benzyl (B1604629) bromides, such as 3,5-dichlorobenzyl bromide, 3,5-dimethoxybenzyl bromide, and 3,5-difluorobenzyl bromide, highlighting the versatility of this approach for creating a variety of phenylalanine analogs. prepchem.comsigmaaldrich.comchemicalbook.com

Once the 3,5-dibromobenzyl bromide is obtained, it can be used as an electrophile in the subsequent construction of the amino acid backbone. This precursor-based approach offers a significant advantage in terms of regiochemical control.

Chiral Synthesis of this compound

The introduction of the chiral center at the alpha-carbon of this compound with high enantiomeric purity is a critical step in its synthesis. Asymmetric catalytic methods are at the forefront of achieving this transformation efficiently.

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of unnatural α-amino acids. acs.orgacs.orgaustinpublishinggroup.com This method typically involves the alkylation of a glycine-derived Schiff base with a suitable electrophile, such as 3,5-dibromobenzyl bromide, in the presence of a chiral phase-transfer catalyst.

Cinchona alkaloids are frequently used as the source of chirality in these catalysts. acs.orgacs.org For instance, O-allyl-N-(9-anthracenmethyl) cinchonidinium bromide has been successfully employed as a phase-transfer catalyst for the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various substituted benzyl bromides. nih.gov This methodology has been specifically applied to the synthesis of (S)-3,5-dibromophenylalanine, demonstrating its utility in preparing this specific amino acid with high yield and enantioselectivity. nih.gov The reaction proceeds by generating a chiral enolate from the glycine (B1666218) Schiff base, which then reacts with the electrophile in a stereocontrolled manner. The choice of catalyst, solvent, and base can significantly influence the enantiomeric excess (ee) of the product. austinpublishinggroup.com

Table 1: Asymmetric Phase-Transfer Catalyzed Alkylation for the Synthesis of Phenylalanine Derivatives nih.gov
Substituted Benzyl BromideCatalystYield (%)Enantiomeric Excess (ee, %)Configuration
3,5-Dichlorobenzyl bromideO-allyl-N-(9-anthracenmethyl)cinchonidinium bromide9594S
3,5-Dibromobenzyl bromideO-allyl-N-(9-anthracenmethyl)cinchonidinium bromide9692S
3,5-Difluorobenzyl bromideO-allyl-N-(9-anthracenmethyl)cinchonidinium bromide9491S
3-Chloro-5-methoxybenzyl bromideO-allyl-N-(9-anthracenmethyl)cinchoninium bromide9290R

Another powerful strategy for the synthesis of chiral α-amino acids is the asymmetric hydrogenation of prochiral precursors, such as dehydroamino acid derivatives. nih.govwikipedia.org This method utilizes chiral transition metal complexes as catalysts to deliver hydrogen to the double bond of the substrate in a stereoselective manner.

While a specific example for the synthesis of this compound via this method is not prominently detailed in the provided search results, the general applicability of this approach to a wide range of unnatural amino acids is well-established. acs.org Catalysts based on iridium and nickel, in conjunction with chiral phosphine (B1218219) ligands, have shown high efficiency and enantioselectivity in the hydrogenation of various substrates. rsc.orgrsc.org For example, Ir-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters has been used to produce chiral β-hydroxy α-amino acid derivatives with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, Ni-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters provides access to a variety of chiral α-monosubstituted α-amino acid derivatives with high yields and enantiomeric excesses. rsc.org The principles of these catalytic systems could foreseeably be applied to a suitable precursor for this compound.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amino Acid Synthesis
Catalyst SystemSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee, %)Reference
Ir/f-phamidolAryl α-dibenzylamino β-ketoestersAryl β-hydroxy α-amino derivativesup to >99up to >99 rsc.org
Ni-catalystCyclic N-sulfonyl ketimino estersChiral α-monosubstituted α-amino acid derivatives97–9990 to >99 rsc.org

Asymmetric Catalytic Approaches

Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. These small organic molecules can effectively catalyze stereoselective transformations. In the context of synthesizing precursors for this compound, organocatalysts can be employed to establish the chiral center with high enantiomeric excess.

For instance, proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions. A potential strategy involves the reaction of a glycine-derived nucleophile with 3,5-dibromobenzaldehyde (B114249). The organocatalyst facilitates a highly stereocontrolled addition, setting the stage for the amino acid backbone. While specific literature detailing the organocatalytic synthesis of this compound is not abundant, the general principles are well-established for other phenylalanine analogs. nih.gov The mechanochemical synthesis of organocatalytic peptides based on proline and phenylalanine highlights the sustainable aspects of these approaches. nih.govresearchgate.net

Key research findings in this area focus on the development of novel catalysts that can tolerate a wide range of substrates, including those with bulky or electron-withdrawing groups like the 3,5-dibromophenyl moiety. The efficiency of these catalysts is often evaluated based on the diastereomeric and enantiomeric ratios of the products.

Chiral Auxiliary-Mediated Synthesis

A classic and reliable approach to asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a common strategy involves the alkylation of a chiral glycine enolate equivalent. For example, an oxazolidinone auxiliary, popularized by David Evans, can be acylated with a glycine unit and then deprotonated to form a chiral enolate. This enolate can then be reacted with 3,5-dibromobenzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the target L-amino acid. nih.gov

Other notable auxiliaries used in amino acid synthesis include Schöllkopf's bis-lactim ethers and (R)-phenylglycine amide in Strecker syntheses. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Chiral Auxiliary TypeKey ReactionTypical Diastereomeric Excess (d.e.)Reference
Evans OxazolidinonesAsymmetric Alkylation>95% tcichemicals.com
Schöllkopf Bis-lactim EthersAsymmetric Alkylation>90% nih.gov
(R)-Phenylglycine AmideAsymmetric Strecker Synthesis>99% (with crystallization) nih.gov
CamphorsultamAsymmetric Alkylation / Aldol>90% wikipedia.org

Enzymatic and Chemoenzymatic Synthetic Routes

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them highly attractive for pharmaceutical synthesis. researchgate.net Chemoenzymatic routes, which combine the strengths of traditional chemistry and biocatalysis, provide versatile pathways to complex molecules like this compound. manchester.ac.uk

Several classes of enzymes are capable of synthesizing L-phenylalanine and its analogues. Phenylalanine ammonia (B1221849) lyases (PALs) naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgd-nb.info However, the reverse reaction, the stereoselective addition of ammonia to a corresponding cinnamic acid derivative, can be exploited for synthesis. frontiersin.orguw.edu.pl The synthesis of this compound could thus be achieved from 3,5-dibromo-cinnamic acid in the presence of a suitable PAL enzyme and high concentrations of ammonia. frontiersin.org The substrate scope of PALs is a critical area of research, with protein engineering efforts aimed at creating mutants with improved activity towards non-natural substrates. nih.gov

Another important enzyme class is phenylalanine dehydrogenase (PheDH), which catalyzes the stereoselective reductive amination of phenylpyruvic acid analogues. d-nb.infonih.gov Using 3,5-dibromophenylpyruvic acid as a substrate, PheDH, in conjunction with a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase), can produce this compound with high enantiopurity.

Enzyme ClassTransformationProchiral PrecursorKey AdvantageReference
Phenylalanine Ammonia Lyase (PAL)Stereoselective Ammonia Addition3,5-Dibromo-cinnamic acidHigh atom economy; no cofactor needed frontiersin.orgnih.gov
Phenylalanine Dehydrogenase (PheDH)Stereoselective Reductive Amination3,5-Dibromophenylpyruvic acidHigh enantioselectivity d-nb.infonih.gov
d-Amino Acid Transaminase (DAAT)Stereoselective Amination3,5-Dibromophenylpyruvic acidBroad substrate scope nih.gov
Tryptophan Synthase (TrpB) MutantsCondensation with Serine3,5-DibromoindoleCan be engineered for novel substrates nih.gov

When a direct asymmetric synthesis is not feasible, the resolution of a racemic mixture of 3,5-dibromophenylalanine is a viable alternative. Enzymatic kinetic resolution is a highly effective method that relies on the ability of an enzyme to selectively react with one enantiomer of a racemic pair.

For example, a D-amino acid oxidase (DAAO) can be used to selectively oxidize the D-enantiomer of 3,5-dibromophenylalanine to the corresponding α-keto acid, leaving the desired L-enantiomer untouched and in high enantiomeric excess. nih.gov This process can be coupled with a non-selective reducing agent to convert the keto acid back to the racemic amino acid, creating a dynamic kinetic resolution (DKR) process that can theoretically achieve a 100% yield of the desired L-enantiomer. nih.govnih.gov Similarly, lipases are widely used for the kinetic resolution of racemic amino acid esters through selective hydrolysis of one enantiomer. nih.gov

Multi-Step Linear and Convergent Synthetic Sequences

The construction of this compound can be approached through both linear and convergent multi-step syntheses. A linear sequence typically involves the sequential modification of a starting material, while a convergent synthesis involves preparing different fragments of the molecule separately before combining them in the final stages.

A plausible linear synthesis could start from L-tyrosine, which is a readily available chiral starting material. A known method for the synthesis of 3,5-dibromo-L-tyrosine involves the reaction of L-tyrosine with N-bromosuccinimide or a mixture of DMSO in HBr/AcOH. nih.govresearchgate.net Subsequent deoxygenation of the phenolic hydroxyl group would yield the target compound.

Alternatively, a synthesis could begin with the bromination of a suitable aromatic precursor like benzaldehyde (B42025) or toluene, followed by the construction of the amino acid side chain. For example, 3,5-dibromobenzaldehyde can be converted into the corresponding α-amino nitrile via a Strecker reaction, followed by hydrolysis to yield racemic 3,5-dibromophenylalanine, which would then require resolution. nih.gov

Convergent strategies might involve preparing a chiral amino acid backbone and a separate 3,5-dibromophenyl-containing fragment, which are then coupled, for instance, via a palladium-catalyzed cross-coupling reaction.

Process Intensification and Green Chemistry Aspects in this compound Production

Process intensification aims to develop manufacturing processes that are substantially smaller, cleaner, and more energy-efficient. cobaltcommunications.comchemcopilot.com These principles, along with those of green chemistry, are critical for the sustainable production of fine chemicals like this compound.

The application of biocatalysis, as discussed previously, is a cornerstone of green chemistry for amino acid synthesis. Enzymes operate in aqueous media under mild conditions, reducing energy consumption and avoiding the use of hazardous organic solvents and reagents. frontiersin.org

A key aspect of process intensification is the use of continuous flow reactors. frontiersin.org Immobilizing an enzyme, such as a PAL, on a solid support and packing it into a flow reactor allows for continuous production. frontiersin.org This setup enhances catalyst stability and reusability, simplifies product purification, and can lead to significantly higher space-time yields compared to batch processes. frontiersin.org

Chemical Reactivity, Functionalization, and Derivatization Strategies of 3,5 Dibromo L Phenylalanine

Reactions at the Bromine Substituents

The bromine atoms on the phenyl ring of 3,5-dibromo-L-phenylalanine are key handles for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituents of this compound serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.govrsc.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established. peptide.com It is anticipated that this compound would readily undergo coupling with various aryl and vinyl boronic acids to introduce new aromatic or olefinic moieties. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The two bromine atoms could potentially be functionalized sequentially, allowing for the introduction of two different substituents.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. khanacademy.org Aryl bromides are common substrates for this reaction. It is plausible that this compound could be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield derivatives with extended conjugation.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. iris-biotech.de The Sonogashira coupling has been successfully applied to iodophenylalanine-containing peptides, demonstrating the feasibility of this transformation on halogenated amino acid residues within a peptide context. peptide.com By extension, this compound is expected to react with a range of terminal alkynes to produce alkynyl-substituted phenylalanine derivatives. These derivatives can serve as building blocks for more complex structures or as probes in chemical biology.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. sigmaaldrich.combiosynth.comwikipedia.org This methodology could be applied to this compound to introduce a wide variety of primary and secondary amines, leading to the synthesis of novel N-aryl amino acid derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. chemistrysteps.com

A summary of representative conditions for these cross-coupling reactions with aryl bromides is presented in the table below.

Reaction Catalyst Ligand Base Solvent
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O
HeckPd(OAc)₂P(o-tol)₃Et₃NDMF
SonogashiraPdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF
Buchwald-HartwigPd₂(dba)₃BINAPNaOtBuToluene

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.commdpi.comresearchgate.net For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In the case of this compound, the amino acid backbone itself is not strongly electron-withdrawing. Therefore, direct SNAr reactions with common nucleophiles under standard conditions are expected to be challenging. However, under forcing conditions or with highly activated nucleophiles, substitution might be achievable. The reactivity could also be enhanced by modifying the amino or carboxyl groups to increase their electron-withdrawing nature. It is important to note that in some cases, what appears to be an SNAr reaction may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway. acs.org

The bromine atoms of this compound can be removed through reductive debromination. This can be achieved using various methods, including catalytic hydrogenation. For instance, aryl bromides can be reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov This process can be useful for synthesizing phenylalanine from its dibrominated precursor or for selectively removing one of the bromine atoms.

Deuteration, the replacement of a hydrogen atom with its isotope deuterium (B1214612), is a valuable tool in mechanistic studies and for creating isotopically labeled compounds for metabolic research. nih.govuni-kiel.debachem.com While direct deuteration of the aromatic C-H bonds of phenylalanine can be achieved, the bromine atoms in this compound offer a site for introducing deuterium through a debromination-deuteration sequence. For example, treatment with a deuterium source, such as deuterium gas (D₂), in the presence of a catalyst like Pd/C, could lead to the formation of deuterated phenylalanine. rsc.org The specific conditions would determine the extent and position of deuteration.

Transformations at the Alpha-Amino and Carboxyl Functionalities

The alpha-amino and carboxyl groups of this compound are the fundamental sites for its incorporation into peptides and for other conjugations. The chemical strategies for modifying these functionalities are well-established in peptide chemistry.

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a central reaction in peptide synthesis. This process requires the activation of the carboxylic acid, which is typically achieved using coupling reagents. uniurb.it For a sterically hindered amino acid like this compound, the choice of coupling reagent can be critical to ensure efficient amide bond formation and to minimize side reactions like racemization. sigmaaldrich.com

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, TBTU). biosynth.comwikipedia.org For challenging couplings involving sterically hindered amino acids, more reactive reagents like HATU are often preferred. wikipedia.org The addition of additives such as HOBt or Oxyma Pure can further enhance coupling efficiency and suppress racemization. wikipedia.org

The general procedure for amide bond formation involves the activation of the N-protected this compound with a coupling reagent, followed by the addition of the C-protected amino acid or peptide.

Below is a table summarizing some common peptide coupling reagents and their characteristics.

Coupling Reagent Full Name Advantages Disadvantages
DCCDicyclohexylcarbodiimideInexpensive, effectiveProduces insoluble DCU byproduct
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh efficiency, low racemizationCan cause guanidinylation of the amino group
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery high reactivity, suitable for hindered couplingsMore expensive
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGood for hindered couplings, less risk of guanidinylation than uronium reagentsCan be less reactive than HATU

To achieve selective reactions at either the alpha-amino or carboxyl group, or to prevent side reactions during peptide synthesis or other modifications, protective groups are employed. iris-biotech.dechemistrysteps.comacs.org The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. peptide.comsigmaaldrich.com

Amino-Protecting Groups: The most common protecting groups for the alpha-amino group in solid-phase peptide synthesis (SPPS) are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. iris-biotech.desigmaaldrich.com The Fmoc group is typically removed with a solution of piperidine (B6355638) in DMF, while the Boc group is cleaved with trifluoroacetic acid (TFA). sigmaaldrich.com

Carboxyl-Protecting Groups: The carboxyl group is often protected as an ester. In SPPS, the C-terminal amino acid is typically anchored to a solid support, which also serves as the carboxyl protecting group. For solution-phase synthesis, simple esters like methyl (Me) or ethyl (Et) esters can be used, which are typically removed by saponification. For syntheses requiring milder deprotection conditions, benzyl (B1604629) (Bzl) esters, which can be removed by hydrogenolysis, or tert-butyl (tBu) esters, which are cleaved by acidolysis, are common choices. iris-biotech.de

The table below lists common protecting groups for amino and carboxyl functionalities.

Functional Group Protecting Group Abbreviation Cleavage Conditions
Alpha-AminoFluorenylmethyloxycarbonylFmoc20% Piperidine in DMF
Alpha-Aminotert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)
CarboxylBenzyl EsterBzlH₂, Pd/C (Hydrogenolysis)
Carboxyltert-Butyl EstertBuTrifluoroacetic Acid (TFA)

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound undergoes standard transformations common to amino acids. These reactions are fundamental for peptide synthesis and the creation of prodrugs or molecular probes.

Esterification: The carboxyl group can be readily converted to its corresponding ester. A common and straightforward method involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). rsc.org This reaction typically proceeds with high yield. For more sensitive substrates, coupling reagents can be employed. For instance, modified Mukaiyama's reagents have been successfully used for the esterification of N-acetyl-L-phenylalanine, a process that can be accelerated by microwave irradiation. nih.govresearchgate.net

Amide Bond Formation: The formation of an amide bond is the cornerstone of peptide synthesis. The carboxylic acid of this compound can be coupled with a primary or secondary amine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. A wide variety of coupling reagents are available for this purpose, including carbodiimides (like DCC, EDC), uronium salts (like HATU, TBTU), and phosphonium salts (like BOP). bachem.comgrowingscience.com The choice of reagent and reaction conditions is critical to ensure high coupling efficiency and to minimize racemization at the chiral center. mdpi.comnih.gov For example, the use of TBTU with bases like DIPEA has been studied in depth for the amidation of N-acetyl-L-phenylalanine, revealing that the base strength can influence the degree of racemization. mdpi.com

Derivative TypeReagent/MethodReaction ConditionsPurpose
Methyl/Ethyl Ester Thionyl chloride in alcohol (e.g., MeOH)Stirring at room temperatureProtection of carboxyl group, increase lipophilicity
Amide (Peptide Bond) HATU, DIPEAAnhydrous DMF or DCM, room temperaturePeptide synthesis, synthesis of bioactive amides
Amide (Peptide Bond) TBTU, Base (e.g., Pyridine, DIPEA)Anhydrous solvent, controlled temperaturePeptide synthesis, investigation of racemization
Amide T3P (Phosphonic acid anhydride)EtOAc/PyridineSynthesis of anilides and other amides nih.gov

N-Alkylation, Acylation, and Modification of the Amino Group

The primary amino group of this compound is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

N-Acylation: Acylation of the amino group is a common strategy for protecting it during subsequent reactions, particularly those involving the carboxylic acid. The reaction of L-phenylalanine with acetic anhydride (B1165640) is a well-established method to produce N-Acetyl-L-phenylalanine. magritek.com This transformation can be monitored in real-time using NMR spectroscopy to follow the conversion of the reactant to the acylated product. magritek.com Other acylating agents, such as benzoyl chloride or Fmoc-Cl, are used to install different protecting groups essential for peptide synthesis. N-acylation is also a key step in the biosynthesis and metabolism of various N-acyl aromatic amino acids in biological systems. nih.gov

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent, is a common approach. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation and requires careful control of reaction conditions. google.commdpi.com For instance, the alkylation of L-phenylalanine with 1,2-dibromoethane (B42909) (DBE) in the presence of sodium hydroxide (B78521) has been used to synthesize ethylenediaminedi-3-phenyl-propionic acid. google.com

Modification TypeReagentTypical ConditionsResulting Functional Group
N-Acetylation Acetic AnhydrideAcetic acid/water solventN-Acetyl
N-Fmoc Protection Fmoc-ClBasic aqueous solutionN-Fmoc carbamate
N-Alkylation Alkyl Halide (e.g., DBE), Base (e.g., NaOH)Heating in aqueous solutionSecondary or Tertiary Amine
N-Benzylation Benzyl Bromide, BaseSolvent such as DMFN-Benzyl

Side-Chain Modifications and Elaborations of the Aromatic Ring

The two bromine atoms on the phenyl ring of this compound are powerful synthetic handles. They provide entry points for a vast range of transformations, most notably transition metal-catalyzed cross-coupling reactions, which can be used to introduce new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Bioconjugatable Handles and Linkers

The dibrominated scaffold is ideal for the regioselective introduction of functional groups that can be used to attach the amino acid to other molecules, such as proteins, nucleic acids, or imaging agents. The differential reactivity of the bromine atoms can be exploited in sequential cross-coupling reactions. For example, a Sonogashira coupling could be performed at one position to introduce an alkyne, followed by a Suzuki or Stille coupling at the other position to add another moiety. The installed alkyne can then serve as a "handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." Alternatively, linkers such as 3,4-dihydroxy-L-phenylalanine (L-DOPA) have been used to covalently attach extracellular matrix proteins to hydrogel surfaces, demonstrating the utility of functionalized phenylalanine derivatives in creating biocompatible materials. nih.gov

Introduction of Heterocyclic Moieties

The aromatic bromine atoms are excellent precursors for the synthesis of derivatives containing heterocyclic rings. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be used to form a carbon-nitrogen bond, which can be a key step in constructing nitrogen-containing heterocyles like indoles or carbazoles through subsequent intramolecular cyclization. Similarly, coupling with organoboron reagents (Suzuki coupling) or organotin reagents (Stille coupling) can be used to attach pre-formed heterocyclic systems directly to the phenyl ring. growingscience.com For example, the synthesis of benzofuran (B130515) derivatives often involves the manipulation of halogenated precursors. mdpi.com The presence of two bromine atoms on this compound offers the potential to construct complex, fused heterocyclic systems appended to the amino acid core.

Preparation of Conformationally Constrained Analogues

Restricting the conformational freedom of amino acids can enhance their biological activity, selectivity, and metabolic stability. imperial.ac.uk The structure of this compound is amenable to the synthesis of such constrained analogues. Intramolecular cyclization reactions can be designed to create new rings that lock the side chain's orientation. For example, an intramolecular Heck reaction, a palladium-catalyzed process, could be used to form a C-C bond between the aromatic ring and a suitably functionalized part of the amino acid backbone, leading to cyclic structures. A prominent example of a constrained phenylalanine analogue is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has been incorporated into peptides to induce specific secondary structures like β-bends and helices. nih.govresearcher.life Synthetic strategies to create such constrained systems often involve cyclization reactions that rigidify the structure. imperial.ac.uknih.gov

StrategyReaction TypeExamplePurpose
Bioconjugation Sonogashira CouplingReaction with a terminal alkyneIntroduction of an alkyne handle for "click chemistry"
Heterocycle Synthesis Suzuki CouplingReaction with a heterocyclic boronic acidDirect attachment of a heterocyclic moiety
Conformational Constraint Intramolecular Heck CyclizationPd-catalyzed ring formationCreation of rigid, cyclic analogues like Tic derivatives
Heterocycle Synthesis Buchwald-Hartwig AminationC-N bond formation followed by cyclizationConstruction of fused N-heterocyclic systems

Applications of 3,5 Dibromo L Phenylalanine in Advanced Chemical Biology and Medicinal Chemistry

Genetic Code Expansion and Unnatural Amino Acid Mutagenesis

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering, allowing for the introduction of novel chemical functionalities. This is primarily achieved through the expansion of the genetic code, a process that repurposes a codon, typically a stop codon, to encode a UAA.

A cornerstone of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. These pairs function independently of the host cell's endogenous translational machinery. The orthogonal aaRS is engineered to specifically recognize and charge the desired UAA, in this case, 3,5-Dibromo-L-phenylalanine, onto its cognate orthogonal tRNA. This tRNA, in turn, is engineered to recognize a specific codon, most commonly a nonsense or "stop" codon, thereby directing the incorporation of the UAA at a predetermined site within a protein's amino acid sequence. nih.govnih.gov

While specific orthogonal aaRS/tRNA pairs exclusively for this compound are not extensively documented in publicly available literature, the successful engineering of synthetases for other halogenated phenylalanine derivatives provides a strong precedent. For instance, researchers have successfully evolved pyrrolysyl-tRNA synthetase (PylRS) mutants to incorporate various ortho- and meta-substituted phenylalanine derivatives. nih.govacs.org This suggests that similar directed evolution or rational design strategies could be employed to generate a PylRS or another orthogonal synthetase, such as a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that is specific for this compound. The process of engineering such a synthetase typically involves creating a library of mutant synthetases and then using positive and negative selection schemes to identify variants that efficiently charge the target UAA while discriminating against the 20 canonical amino acids. oregonstate.edu

Table 1: Examples of Engineered Orthogonal Synthetases for Halogenated Phenylalanine Analogs

Unnatural Amino AcidOrthogonal Synthetase SystemHost OrganismReference
p-Iodo-L-phenylalanineEvolved M. jannaschii TyrRSE. coli nih.gov
p-Bromo-L-phenylalanineMutant E. coli PheRS (A294G)E. coli dtic.mil
ortho-Halogenated PhenylalaninesRationally designed PylRS mutantE. coli and mammalian cells acs.org
meta-Substituted PhenylalaninesPylRS mutant N346A/C348AE. coli nih.gov

This table presents examples of engineered synthetases for related halogenated phenylalanine analogs, illustrating the feasibility of developing a similar system for this compound.

The most common strategy for the site-specific incorporation of UAAs is the suppression of the amber stop codon (UAG). nih.gov In this method, a gene of interest is mutated to replace a codon at the desired position with a UAG codon. The host cell is then co-transformed with plasmids encoding the engineered orthogonal aaRS/tRNA pair and the target protein. When the ribosome encounters the UAG codon during translation, the orthogonal tRNA, charged with the UAA (e.g., this compound), recognizes the codon and inserts the UAA into the growing polypeptide chain, thus "suppressing" the termination signal. nih.gov

This technique allows for the precise introduction of this compound into a protein. The bromine atoms can then serve as handles for further chemical modifications or as probes for biophysical studies. For example, the presence of heavy atoms like bromine can be exploited in X-ray crystallography to aid in phase determination. nih.gov Furthermore, the unique electronic properties of the dibrominated phenyl ring can be used for spectroscopic studies. While the efficiency of amber suppression can be influenced by the sequence context surrounding the UAG codon, this method has been widely and successfully applied for a variety of UAAs. uni-muenchen.densf.govdntb.gov.ua

The incorporation of this compound into proteins can significantly impact their structure and function. The bulky and hydrophobic nature of the dibrominated phenyl group can introduce steric hindrance and alter local hydrophobic interactions within a protein. nih.gov This can be strategically used to probe protein folding, stability, and protein-protein interactions.

For instance, introducing a bulky halogenated phenylalanine derivative into the core of a protein can disrupt its packing and affect its stability, providing insights into the forces that govern protein architecture. nih.gov Conversely, placing it on the protein surface can create new binding pockets or modulate interactions with other molecules. The introduction of halogen atoms can also influence the electronic environment of the aromatic ring, potentially altering cation-π or π-π stacking interactions that are critical for protein structure and function.

Design and Synthesis of Peptide and Protein Analogues

The incorporation of this compound is not limited to recombinant protein expression; it is also a valuable component in the chemical synthesis of peptide and protein analogues. These analogues, which contain non-canonical amino acids, are designed to have enhanced properties, such as increased stability, altered conformation, or novel biological activities.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as resistance to enzymatic degradation and better oral bioavailability. This compound can be incorporated into peptide sequences to create peptidomimetics with unique characteristics. The bromine atoms can enhance binding affinity to target receptors through halogen bonding or by increasing the hydrophobicity of the ligand.

The increased steric bulk of the 3,5-dibromophenyl group can also be used to constrain the conformation of a peptide, locking it into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor. Furthermore, the introduction of this UAA can serve as a scaffold for further chemical modifications, allowing for the synthesis of complex proteomimetics.

The conformation of a peptide is intimately linked to its biological activity. The incorporation of this compound can be a powerful strategy to modulate the conformational landscape of a peptide. The steric hindrance and altered electronic properties of the dibrominated aromatic ring can influence the local backbone dihedral angles (φ and ψ) and the side-chain rotamer preferences (χ angles). nih.gov

Influence on Molecular Recognition and Binding Affinity (In Vitro)

The incorporation of this compound into peptides or small molecules can significantly influence their molecular recognition properties and binding affinity for biological targets such as proteins and enzymes. The two bromine atoms alter the steric and electronic profile of the parent L-phenylalanine, introducing new potential interactions while modifying existing ones.

The primary mechanisms by which this compound impacts binding events include:

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur on a target biomolecule. This interaction is directional and can contribute significantly to binding affinity and specificity.

Hydrophobic and Steric Effects: The bulky and lipophilic bromine atoms increase the hydrophobicity and surface area of the amino acid side chain. This can enhance binding in hydrophobic pockets of a protein and create more extensive van der Waals contacts. However, the increased steric bulk can also lead to unfavorable clashes if the binding site is constrained.

Electronic Effects: The electron-withdrawing nature of the bromine atoms modifies the electron distribution of the aromatic ring. This can influence cation-π or π-π stacking interactions with other aromatic residues in the binding site.

Computational studies, including molecular docking and molecular dynamics, are often employed to predict and analyze the impact of these substitutions on binding modes and affinities. nih.govdundee.ac.uk These theoretical investigations, combined with in vitro binding assays, provide a comprehensive understanding of how this modified amino acid modulates molecular recognition. nih.gov

Table 1: Influence of this compound on Binding Interactions

Type of InteractionDescriptionPotential Effect on Binding
Halogen BondingA non-covalent interaction between the bromine atom (Lewis acid) and an electron donor (Lewis base) on the target.Increases binding affinity and specificity.
Hydrophobic InteractionsEnhanced interactions within nonpolar binding pockets due to the lipophilic nature of the dibrominated ring.Increases binding affinity.
Steric EffectsThe increased size of the side chain can either improve surface complementarity or cause steric hindrance.Can increase or decrease binding affinity, depending on the topology of the binding site.
π-π StackingThe electron-withdrawing bromine atoms modify the aromatic ring's quadrupole moment, altering its stacking interactions with residues like phenylalanine, tyrosine, or tryptophan.Can modulate binding affinity and orientation.

Development of Chemical Probes for Biochemical Research

Chemical probes are essential small molecules used to study and manipulate biological systems. mskcc.org this compound serves as a valuable scaffold for the creation of specialized probes due to its unique physical and chemical characteristics. Its structure can be readily modified to incorporate reporter groups or reactive moieties for various biochemical applications.

Fluorescent, Photoaffinity, and Affinity Labeling Probes

The utility of this compound in different types of chemical probes is dictated by the properties of its dibrominated ring.

Fluorescent Probes: While the parent amino acid L-phenylalanine is naturally fluorescent, the presence of heavy atoms like bromine tends to quench fluorescence through the "heavy atom effect." This phenomenon reduces the quantum yield of the fluorophore. Therefore, this compound is not intrinsically a useful fluorophore but can be incorporated into a larger probe molecule where its role is to mediate binding, while a separate fluorescent dye provides the signal. researchgate.net

Photoaffinity Labeling Probes: These probes form a covalent bond with their target upon photoactivation. The carbon-bromine bond can, under specific UV irradiation conditions, undergo homolytic cleavage to generate a reactive aryl radical. This radical can then form a covalent bond with nearby amino acid residues in the binding site, allowing for permanent labeling of the target protein.

Affinity Labeling Probes: In these probes, the brominated aromatic ring can serve as a chemically stable handle for attaching other functionalities. While not inherently reactive, the ring can be further derivatized to include chemically reactive groups that form covalent bonds with the target protein through conventional chemical reactions.

Table 2: Utility of this compound in Chemical Probe Design

Probe TypeRole of this compoundKey Property Leveraged
Fluorescent ProbesBinding scaffold; not the fluorophore itself.Heavy atom effect (fluorescence quenching).
Photoaffinity ProbesPhotoreactive precursor.Potential for photolability of the C-Br bond.
Affinity ProbesStable core for attaching reactive groups.Chemical stability and potential for further functionalization.

Probes for Studying Enzyme Mechanisms and Protein Interactions (In Vitro)

Probes incorporating this compound are powerful tools for elucidating enzyme mechanisms and mapping protein-protein interactions in vitro.

X-ray Crystallography: The two heavy bromine atoms are strong anomalous scatterers of X-rays. When a peptide or inhibitor containing this compound is co-crystallized with its target protein, the bromine atoms can provide strong phasing information, which is crucial for solving the three-dimensional structure of the protein-ligand complex. This allows for a high-resolution view of the binding interactions.

Enzyme Active Site Probing: The introduction of this bulky, halogenated amino acid into an enzyme substrate or inhibitor can be used to probe the steric and electronic constraints of the active site. nbinno.com By measuring the changes in binding affinity or enzymatic activity, researchers can infer the nature of the active site environment.

NMR Spectroscopy: The bromine atoms influence the local electronic environment, which can induce chemical shift perturbations in the NMR spectra of both the ligand and the protein. These changes can be used to map the binding interface and study the dynamics of the interaction.

Contribution to Drug Discovery and Lead Optimization Strategies (Focus on Methodology and Design)

In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.comcreative-biostructure.com The incorporation of halogen atoms is a well-established strategy in medicinal chemistry, and this compound provides a means to apply this strategy to peptide-based or phenylalanine-containing drug candidates. researchgate.net

The introduction of the dibromo-moiety can be used to:

Improve Metabolic Stability: The C-H bonds on the aromatic ring are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing these hydrogens with chemically robust bromine atoms can block metabolism at those positions, thereby increasing the half-life of the drug.

Modulate Lipophilicity: The bromine atoms significantly increase the lipophilicity (logP) of the molecule. This can be strategically used to enhance membrane permeability and oral absorption, although excessive lipophilicity can also lead to undesirable properties.

Enhance Binding Affinity: As discussed previously, the potential for halogen bonding and improved hydrophobic interactions can be leveraged to increase the potency of a lead compound.

Fragment-Based Drug Discovery (FBDD) Building Block Utility

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. pharmacelera.comresearchgate.net

While this compound (MW ≈ 323 g/mol ) is generally too large to be considered a fragment itself under the "Rule of Three" (MW < 300 Da), it serves as an excellent building block for the fragment evolution phase. drughunter.com Its utility in FBDD includes:

Fragment Growing: If an initial fragment hit binds in a pocket adjacent to a region where a halogenated phenyl group could be accommodated, synthesizing analogs that incorporate the 3,5-dibromophenylalanine moiety can be a powerful strategy to rapidly gain affinity.

Vector for Optimization: The bromine atoms provide defined vectors for exploring chemical space and can guide the growth of the fragment into an unoccupied pocket.

Introduction of Halogen Bonding: It can be used to specifically probe for potential halogen bond acceptor sites within the target, a strategy that has proven successful in increasing the potency of many drug candidates.

Table 3: Role of this compound in FBDD

FBDD StageUtility of this compoundRationale
Fragment ScreeningGenerally not used as a primary fragment.Molecular weight exceeds the typical "Rule of Three" cutoff.
Hit-to-Lead (Fragment Evolution)Used as a building block to grow or merge fragments.Introduces potent binding interactions (halogen bonding, hydrophobic) and provides vectors for further synthesis.
Lead OptimizationIncorporated into leads to enhance potency and modulate properties.Improves binding affinity and pharmacokinetic properties like metabolic stability.

Structure-Guided Drug Design (SGDD) Scaffolds

In structure-guided drug design (SGDD), the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design molecules that can bind to it with high affinity and selectivity. This compound serves as a privileged scaffold in this process. A scaffold is a core molecular structure upon which new derivatives can be built. Phenylalanine derivatives are frequently employed as scaffolds due to their biocompatibility and versatile chemical nature nih.gov.

The 3,5-dibromo substitution pattern on the phenyl ring provides specific vectors for chemical elaboration, allowing medicinal chemists to systematically explore the chemical space around the core structure. The bromine atoms can be replaced or used as anchor points for coupling reactions to introduce new functional groups. This "scaffold-hopping" or decoration strategy is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties dundee.ac.uk. The rigid structure of the brominated phenyl ring also helps in positioning appended functional groups in a well-defined orientation within a target's binding site.

The utility of a scaffold is often determined by its ability to present key pharmacophoric features in a favorable geometry for binding. The table below illustrates how modifications on a core scaffold can influence biological activity, a key consideration in SGDD.

Core ScaffoldModificationImpact on Biological Activity
Phenylalanine AnalogAddition of Hydrophobic GroupOften increases binding affinity through hydrophobic interactions
Phenylalanine AnalogIntroduction of Hydrogen Bond Donor/AcceptorCan form specific interactions with target residues, enhancing selectivity
Phenylalanine AnalogAlteration of StereochemistryCan significantly affect binding affinity and biological function

Rational Design of Novel Chemical Entities

Rational drug design is a strategic approach to drug discovery that involves the design of molecules with a specific biological purpose, based on an understanding of the target's structure and function longdom.org. This compound is a valuable starting material for the rational design of novel chemical entities (NCEs). Its structure can be incorporated into larger molecules to probe specific interactions within a binding site.

For instance, in the design of enzyme inhibitors, the dibromophenyl group can be positioned to occupy a hydrophobic pocket, while the amino acid backbone can mimic the natural substrate, leading to competitive inhibition. The bromine atoms can also introduce specific interactions, such as halogen bonding, which can contribute to binding affinity and selectivity.

The process of rational design often involves iterative cycles of design, synthesis, and biological testing. Phenylalanine derivatives have been successfully used in the design of inhibitors for various targets, including the HIV capsid protein nih.gov. By starting with a scaffold like this compound, chemists can systematically modify the structure to optimize its interaction with the target, guided by computational modeling and structure-activity relationship (SAR) studies.

The following table showcases examples of how rational modifications on phenylalanine-based structures have led to the development of potent inhibitors.

TargetParent CompoundModificationResulting ActivityReference
HIV-1 Capsid ProteinPF-74 (a phenylalanine derivative)Addition of a 4-methoxy-N-methylaniline groupEC50 = 5.14 µM nih.gov
HIV-1 Capsid ProteinPF-74 (a phenylalanine derivative)Addition of an indolin-5-amine (B94476) groupEC50 = 2.57 µM nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding drug design efforts.

In the context of this compound and its analogs, QSAR studies can elucidate the key structural features that govern their biological effects. For phenylalanine analogs, properties such as the hydrophobicity of the side chain, the dipole moment of the aromatic ring, and steric parameters have been shown to be important for their activity nih.gov.

A QSAR model for a series of compounds containing the this compound scaffold would involve calculating various molecular descriptors for each analog and correlating them with their measured biological activity. The resulting equation can reveal important design principles. For example, a positive correlation with a hydrophobicity parameter would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher potency. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide even more detailed insights by creating 3D contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity mdpi.com.

The table below summarizes key descriptors often used in QSAR studies of phenylalanine analogs and their general influence on biological activity.

QSAR DescriptorDefinitionPotential Influence on ActivityReference
Hydrophobicity (π)The tendency of a molecule to repel water.Can be a dominant factor in binding to hydrophobic pockets. nih.gov
Aromatic Dipole MomentA measure of the separation of positive and negative charges in the aromatic ring.Important for dipole-dipole interactions with the target. nih.gov
Steric Overlap VolumeA measure of the three-dimensional shape and size of the molecule.Crucial for achieving a complementary fit within the binding site. nih.gov

Mechanistic Investigations and Biochemical Studies Involving 3,5 Dibromo L Phenylalanine in Vitro Focus

Enzymatic Interactions and Substrate Specificity

The recognition of amino acids by aminoacyl-tRNA synthetases (aaRSs) is a critical step in maintaining the fidelity of protein translation. wikipedia.org These enzymes exhibit high specificity to ensure that the correct amino acid is attached to its corresponding tRNA. chapman.edu Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNAPhe with phenylalanine, possesses a highly selective amino acid binding pocket and a proofreading or "editing" mechanism to hydrolyze incorrectly charged tRNAs, such as Tyr-tRNAPhe. chapman.edunih.govdovepress.com

Direct enzymatic studies on the interaction between 3,5-Dibromo-L-phenylalanine and wild-type PheRS are not extensively documented in the literature. However, based on the known structure and function of PheRS, it can be inferred that this compound is likely a poor substrate for the native enzyme. The two bulky bromine atoms on the phenyl ring would create significant steric hindrance within the precisely-sized binding pocket, which has evolved to snugly fit the unsubstituted phenyl ring of phenylalanine. nih.govnih.gov Furthermore, even if misactivation were to occur, the editing domain of PheRS would likely recognize the altered size and electronic properties of the brominated analog and hydrolyze the resulting 3,5-dibromo-L-phenylalanyl-tRNAPhe, thus preventing its incorporation into proteins. chapman.edunih.gov

Despite the high fidelity of wild-type synthetases, research has demonstrated that their substrate specificity can be relaxed or altered through protein engineering. Mutant versions of E. coli PheRS, such as one with an alanine-to-glycine substitution at position 294 (Ala294Gly), have been shown to create an enlarged binding pocket. nih.gov This modification reduces steric constraints and increases the enzyme's ability to aminoacylate tRNAPhe with larger analogs, including para-chloro- and para-bromo-phenylalanine. nih.govsonar.ch Similarly, engineered pyrrolysyl-tRNA synthetase (PylRS) mutants have proven capable of incorporating a wide array of substituted phenylalanine derivatives into proteins in vivo. nih.govnih.gov These findings strongly suggest that while native PheRS would likely reject this compound, it is plausible to develop a specifically engineered aaRS/tRNA pair for its efficient and site-specific incorporation into recombinant proteins, enabling its use as a biochemical probe. nih.gov

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants and some microorganisms, catalyzing the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). wikipedia.org The enzyme's active site contains a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) cofactor, which acts as an electrophile. nih.govebi.ac.uk The catalytic mechanism is initiated by an electrophilic attack of the substrate's aromatic ring on this MIO group. wikipedia.orgebi.ac.uk

The substrate specificity of PAL is generally high for L-phenylalanine, although some isozymes can also utilize L-tyrosine to a lesser extent. wikipedia.orgnih.gov No specific kinetic studies have been reported for this compound as a substrate for PAL. However, its chemical structure suggests it would be a very poor substrate or a potential inhibitor. The presence of two strongly electron-withdrawing bromine atoms at the meta positions (C3 and C5) deactivates the aromatic ring, making it significantly less nucleophilic. This electronic effect would disfavor the initial and crucial step of the catalytic mechanism—the electrophilic attack on the MIO cofactor.

Furthermore, the steric bulk of the two bromine atoms would likely hinder the proper docking of the amino acid into the constrained active site of the enzyme. Therefore, the combination of adverse electronic and steric properties makes it highly improbable that PAL could efficiently catalyze the deamination of this compound.

The in vitro metabolism of this compound has not been specifically detailed, but potential biochemical transformations can be predicted based on established pathways for halogenated aromatic compounds and amino acids. nih.govresearchgate.net The primary metabolic reactions would likely involve either modification of the amino acid side chain or dehalogenation of the aromatic ring.

One plausible transformation is transamination, a common step in amino acid catabolism. An aminotransferase could convert this compound to its corresponding α-keto acid, 3,5-dibromophenylpyruvic acid. This reaction is analogous to the conversion of phenylalanine to phenylpyruvic acid, a known metabolic step in various organisms. nih.gov

Another significant potential transformation is enzymatic dehalogenation, the cleavage of the carbon-bromine bond. This is a key step in the biodegradation of many halogenated environmental pollutants. nih.govnih.govmdpi.com This process can occur through several mechanisms, often catalyzed by enzymes such as dehalogenases, monooxygenases, or dioxygenases, which are typically found in microorganisms. nih.govresearchgate.net In vitro studies to investigate these pathways would typically employ enzyme systems like liver microsomes or S9 fractions, which contain a wide array of metabolic enzymes including cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), or specific recombinant dehalogenating enzymes. admescope.commdpi.com The dehalogenation could be oxidative, reductive, or hydrolytic, ultimately replacing one or both bromine atoms with hydroxyl groups or hydrogen, respectively.

Receptor Binding and Ion Channel Modulation Studies (In Vitro/Cellular Models)

Patch-clamp electrophysiology studies using cultured cerebrocortical neurons from rats have revealed that this compound is a polyvalent modulator of glutamatergic synaptic transmission. It exerts distinct effects on the major subtypes of ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.

Specifically, this compound acts as a partial agonist at NMDA receptors. It was shown to augment NMDA-mediated miniature excitatory postsynaptic currents (mEPSCs) and activate a steady-state current. These effects were blocked by the application of NMDA receptor antagonists, confirming the site of action. nih.gov As a partial agonist, it binds to the glutamate site on the NMDA receptor and elicits a submaximal response compared to the full agonist, NMDA. nih.gov

In contrast to its activating effect on NMDA receptors, this compound acts as an antagonist at AMPA/kainate receptors. It was observed to depress both the amplitude and frequency of AMPA/kainate-mediated mEPSCs. The compound also attenuated the current activated by direct application of AMPA, demonstrating a clear blocking effect on these receptors. nih.gov Additionally, the compound was found to depress presynaptic glutamate release, further contributing to the modulation of glutamatergic signaling. nih.gov

The table below summarizes the key quantitative findings from these in vitro cellular studies.

The differential effects of this compound on glutamate receptor subtypes are rooted in its interactions with their respective ligand-binding domains (LBDs). The LBD is the part of the receptor protein that directly binds to neurotransmitters and other ligands, inducing a conformational change that leads to ion channel opening or modulation.

Studies have explicitly identified this compound as a partial agonist at the glutamate-binding site of NMDA receptors. nih.gov This indicates that the molecule, despite its structural modifications, can fit into the LBD of the GluN2 subunit, which is the subunit that typically binds glutamate. The dibrominated phenyl ring and the amino acid backbone of the compound presumably form specific polar and non-polar interactions with amino acid residues within this binding pocket. The partial agonism suggests that while the compound binds effectively enough to induce a conformational change and subsequent channel opening, the change is either less stable or structurally different from that induced by the full agonist glutamate, leading to a lower maximal response.

For AMPA/kainate receptors, the antagonistic action of this compound implies that it also interacts with their LBDs. In this case, the binding does not lead to effective channel activation. Instead, it likely occupies the glutamate binding site and prevents the endogenous agonist from binding, or it binds in a manner that stabilizes a closed or non-conducting conformation of the receptor channel. The higher potency (lower IC₅₀) for its effect on AMPA/kainate receptors compared to its effect on NMDA receptors (higher EC₅₀) suggests a stronger functional interaction with the LBDs of AMPA/kainate receptors under the experimental conditions. nih.gov

Influence on Protein Folding and Stability (In Vitro Models)

The site-specific incorporation of unnatural amino acids is a powerful technique in protein engineering to probe and modify protein structure and function. Introducing halogenated amino acids, such as this compound, can significantly influence protein folding and stability through a combination of steric, hydrophobic, and electronic effects. While direct studies detailing the incorporation of this compound are limited, research on analogous halogenated residues provides critical insights into its potential impact.

Halogenation is an increasingly utilized strategy in protein engineering because it can introduce precise, sub-angstrom scale perturbations to a protein's structure nih.gov. The introduction of bromine atoms onto the phenyl ring of phenylalanine increases its size and hydrophobicity. The hydrophobic effect is a primary driving force in protein folding, where nonpolar side chains are buried within the protein core to minimize contact with the aqueous solvent. The enhanced hydrophobicity of a dibrominated phenylalanine residue would be expected to strengthen these core interactions, potentially leading to increased thermodynamic stability.

Studies involving the incorporation of various fluorinated and iodinated phenylalanine analogs have frequently demonstrated an improvement in protein stability nih.govnih.gov. For instance, incorporating perfluorinated phenylalanines into the hydrophobic core of proteins often results in enhanced stability, indicating that the protein structure can accommodate the steric expansion nih.gov. This structural plasticity is crucial; the ability of the protein's backbone and surrounding side chains to adjust to the bulkier, halogenated residue determines whether the outcome is stabilization or destabilization nih.gov. In some model systems, the stabilizing effects of multiple halogenated residues have been shown to be non-additive, highlighting the sensitivity of the folded protein core to these subtle modifications nih.gov.

The table below summarizes findings from in vitro studies on proteins incorporating halogenated aromatic amino acids, which serve as models for predicting the effects of this compound.

Halogenated Amino AcidProtein StudiedKey FindingReference
Pentafluorophenylalanineα2D (de novo designed protein)Incorporation led to a moderate stabilization of the protein, with the folding free energy lowered by -1.2 kcal/mol. nih.gov
4-FluorophenylalaninePhosphotriesterase (PTE)Global replacement of tyrosine residues with 4-fluorophenylalanine enhanced the protein's thermostability. nih.gov
HexafluoroleucineModel Peptides/PolypeptidesBulky fluorinated residues can protect polypeptides from proteolytic enzymes, indicating enhanced stability. nih.gov
(4S)-FluoroprolineModel Peptides/ProteinsSubstitution with a 4-fluorinated proline analog can enhance both thermodynamic and hydrolytic stability. nih.gov

Based on these analogous studies, the incorporation of this compound into a protein's hydrophobic core would likely enhance its stability, provided the local protein environment can accommodate the increased steric bulk of the two bromine atoms.

Cellular Uptake and Transport Mechanisms (In Vitro Models)

The entry of this compound into cells is expected to be mediated by transporters responsible for the uptake of large neutral amino acids (LNAAs). The primary candidate for this role is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5 nih.govosaka-u.ac.jp. LAT1 is a transmembrane protein that functions as a sodium-independent, obligatory exchanger, meaning it imports one LNAA while exporting another researchgate.netpnas.org. This transporter is highly expressed in various cancer cell lines and at the blood-brain barrier, making it a key focus for drug delivery nih.govosaka-u.ac.jp.

In vitro studies using various cell lines, such as human embryonic kidney cells (HEK293) engineered to overexpress LAT1, have been instrumental in characterizing the substrate specificity of this transporter nih.govpnas.orgresearchgate.net. Research on a range of phenylalanine analogs has shown that modifications to the phenyl ring, including halogenation, are generally well-tolerated by LAT1 and can significantly modulate the affinity and transport kinetics nih.govresearchgate.net.

Specifically, substitutions at the meta-position (the 3 and 5 positions) of the phenyl ring have been reported to influence affinity for LAT1 nih.gov. Studies on various halogenated phenylalanines have demonstrated that these compounds act as competitive inhibitors of LAT1-mediated uptake of natural substrates like L-leucine or L-phenylalanine osaka-u.ac.jpresearchgate.net. For instance, 2-iodo-L-phenylalanine was found to have a markedly improved affinity and selectivity for LAT1 compared to unsubstituted L-phenylalanine researchgate.net. Another study found that increasing the lipophilicity of meta-substituted phenylalanine analogs correlated with diminished substrate activity but increased inhibition of the transporter nih.gov. Given that this compound is significantly more lipophilic than L-phenylalanine, it is highly likely to be a potent competitive inhibitor or a substrate of LAT1.

The table below presents kinetic data for the interaction of L-phenylalanine and several of its halogenated analogs with the LAT1 transporter from in vitro cell-based assays.

CompoundCell Line ModelAssay TypeKinetic Parameter (Ki in μM)Reference
L-PhenylalanineHEK293-hLAT1Inhibition of L-[14C]Leucine Uptake8.6 researchgate.net
2-Iodo-L-phenylalanineHEK293-hLAT1Inhibition of L-[14C]Leucine Uptake1.5 researchgate.net
3-Iodo-L-phenylalanineHEK293-hLAT1Inhibition of L-[14C]Leucine Uptake6.6 researchgate.net
4-Iodo-L-phenylalanineHEK293-hLAT1Inhibition of L-[14C]Leucine Uptake15.8 researchgate.net
3-Bromo-L-phenylalanineHEK293-hLAT1Inhibition of L-[14C]Leucine Uptake9.1 researchgate.net

These data indicate that halogenation of the phenyl ring is a viable strategy for modulating interaction with the LAT1 transporter. The cellular uptake of this compound would therefore be expected to occur via this system, competing with other large neutral amino acids like leucine, tyrosine, and tryptophan for transport into the cell.

Computational and Theoretical Chemistry Studies of 3,5 Dibromo L Phenylalanine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-Dibromo-L-phenylalanine. DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost. yildiz.edu.tr

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles can be understood from studies on similar halogenated aromatic systems. For a molecule like this compound, DFT calculations would typically be used to optimize the molecular geometry and compute various electronic properties. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map. researchgate.net The presence of two electron-withdrawing bromine atoms on the phenyl ring is expected to significantly influence these properties compared to natural phenylalanine. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. yildiz.edu.tr

A theoretical study on zwitterionic D-phenylalanine calculated a HOMO-LUMO energy gap of 6.3264 eV, suggesting high stability. yildiz.edu.tr For this compound, the introduction of bromine atoms would likely alter this gap, influencing its reactivity profile.

The bromine atoms in this compound are capable of forming halogen bonds (XBs), a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and supramolecular chemistry. mdpi.comnih.gov A halogen bond occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic region on another atom. nih.govunimi.it

Quantum chemical studies on halogenated phenylalanine dimers have shown that halogenation can enhance the strength of π–π stacking interactions. rsc.org The strength of these interactions generally increases with the size of the halogen, following the trend I > Br > Cl > F. unimi.itrsc.org This suggests that the dibrominated phenyl ring of this compound could engage in stronger stacking interactions than phenylalanine itself.

In addition to halogen bonding and enhanced π-stacking, other non-covalent interactions play a crucial role in the behavior of this molecule. These interactions, which can be analyzed using computational methods like the non-covalent interaction (NCI) plot and Quantum Theory of Atoms in Molecules (QTAIM), include: nih.govrsc.org

Hydrogen Bonds: Formed by the amino and carboxylic acid groups.

van der Waals Forces: Arising from temporary fluctuations in electron density.

Hydrophobic Interactions: Driven by the tendency of the nonpolar aromatic ring to avoid aqueous environments.

The interplay of these forces dictates the molecule's conformation and its interactions with biological targets.

Interaction TypeDescriptionRelevance to this compound
Halogen BondingA directional, non-covalent interaction between a halogen atom's electrophilic region (σ-hole) and a nucleophile. nih.govThe two bromine atoms can act as halogen bond donors, influencing molecular recognition and binding affinity.
π–π StackingAttractive, non-covalent interactions between aromatic rings.Halogenation is known to enhance stacking interactions, potentially leading to stronger self-assembly or protein-ligand interactions. rsc.org
Hydrogen BondingInteraction involving a hydrogen atom located between two other electronegative atoms.The backbone amino and carboxyl groups are primary sites for hydrogen bonding, crucial for structure and solvation.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The dibrominated phenyl ring increases the hydrophobicity compared to phenylalanine, which can affect protein folding and binding. researchgate.net

Quantum chemical calculations are a powerful tool for predicting reaction mechanisms and analyzing the structures and energies of transition states. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.

However, based on the reviewed scientific literature, there are no specific studies detailing the prediction of reaction mechanisms or transition state analyses for chemical reactions directly involving this compound. Such studies would be valuable for understanding its metabolic fate or its role in chemical synthesis.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of flexible molecules like this compound and the effects of the surrounding solvent. nih.gov

MD simulations can map the accessible conformations of the amino acid by analyzing the torsional angles of its backbone (φ, ψ) and side chain (χ). For halogenated phenylalanine derivatives, these simulations can show how the bulky and electronegative bromine atoms restrict the conformational freedom of the side chain compared to the native amino acid.

Molecular Docking and Virtual Screening for Binding Site Predictions (Computational Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to perform virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target.

While no specific molecular docking studies featuring this compound were identified in the search, a computational protocol called HierDock has been used to predict the binding energies of other phenylalanine analogues to phenylalanyl-tRNA synthetase (PheRS). nih.gov This study demonstrated a good correlation between calculated binding energies and the experimentally determined translational activities of the analogues. nih.gov

Such a protocol could be applied to this compound to predict its ability to be incorporated into proteins or to act as an inhibitor for specific enzymes. The docking process would involve placing the this compound molecule into the active site of a target protein and scoring the different poses based on factors like intermolecular interactions and conformational strain. The results could guide experimental efforts by prioritizing compounds that are predicted to bind strongly.

Example of Virtual Screening Data for Phenylalanine Analogues Binding to PheRS (Illustrative, based on HierDock study nih.gov)
Phenylalanine AnalogueCalculated Relative Binding Energy (kcal/mol)Experimental Translational Activity (%)
p-Fluorophenylalanine-1.5100
3-Thienylalanine-1.285
Phenylalanine (Natural)0.065
Tyrosine+2.0&lt;1

Development of Force Fields and Parameters for Brominated Amino Acids

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. mdpi.com Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, but require the development of new parameters for unnatural amino acids like this compound.

The process of developing these parameters typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., MP2 or DFT) are performed on a small model of the amino acid (like a dipeptide) to obtain benchmark data, including optimized geometries and relative energies of different conformers. nih.govfrontiersin.org

Parameter Fitting: Initial parameters for bonds, angles, and dihedrals are often taken from general force fields like GAFF. Atomic charges are a critical component and are typically derived by fitting them to the electrostatic potential (ESP) calculated by QM, using methods like RESP (Restrained Electrostatic Potential). nih.govfrontiersin.org

Refinement and Validation: The parameters, particularly dihedral terms and charges, are adjusted to reproduce the QM benchmark data. nih.gov The final force field is then validated by performing MD simulations on larger systems, such as proteins containing the unnatural amino acid, and comparing the results with available experimental data, like crystal structures or NMR data. nih.gov

Studies have successfully developed and tested force field parameters compatible with the Amber ff14SB force field for 18 phenylalanine and tyrosine derivatives, including p-bromo-L-phenylalanine. nih.govnih.gov These new parameters showed good agreement with QM structures and were able to predict protein-ligand interactions that were consistent with experimental observations. nih.govnih.gov Similar methodologies would be required to develop and validate a robust set of parameters specifically for this compound for use in predictive MD simulations.

Future Perspectives and Emerging Research Directions for 3,5 Dibromo L Phenylalanine

Exploration of Novel Bioorthogonal Reactions for Advanced Bioconjugation

The development of bioorthogonal reactions—chemical transformations that can occur in living systems without interfering with native biochemical processes—has revolutionized the study of biomolecules. wikipedia.org The aryl halide functionalities of 3,5-Dibromo-L-phenylalanine make it an ideal candidate for metal-catalyzed cross-coupling reactions, a class of transformations that are increasingly being adapted for bioorthogonal applications. nih.govchemistryworld.com

Future research is expected to focus on leveraging the dual bromine atoms of this compound for site-specific protein modification. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, offer a powerful toolkit for forging new carbon-carbon bonds under mild, aqueous conditions compatible with biological systems. nih.govmdpi.com By genetically encoding this compound into a target protein, researchers can introduce a unique chemical handle for subsequent, highly specific derivatization.

Emerging research will likely concentrate on:

Developing Water-Soluble Catalysts: Creating novel palladium or other transition-metal catalysts with enhanced solubility and stability in aqueous buffers to improve reaction efficiency and biocompatibility for in-vivo applications.

Sequential Cross-Coupling: Exploiting potential differences in reactivity between the two bromine atoms to perform sequential, site-selective modifications, thereby attaching two different molecular probes or payloads at a single amino acid site.

Orthogonal Reactivity: Combining palladium-catalyzed reactions on this compound with other established bioorthogonal chemistries (e.g., click chemistry) to enable dual labeling of complex biological systems. nih.gov

These advancements would enable the precise attachment of fluorophores, drug molecules, or affinity tags to proteins, providing sophisticated tools for imaging, therapeutic delivery, and diagnostics.

Integration into Smart Material Design and Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to self-assembling, "smart" materials that can respond to environmental stimuli. The bromine atoms on this compound are poised to be powerful tools in this field due to their ability to participate in halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov

Future research will likely explore the use of this compound as a fundamental building block for novel biomaterials. When incorporated into peptides, the dibromo-phenyl side chains can act as specific recognition motifs, directing the self-assembly of these peptides into well-ordered nanostructures such as fibrils, tapes, and hydrogels. rsc.org

Key research directions include:

Tunable Hydrogels: Designing peptides containing this compound that self-assemble into hydrogels. The formation and mechanical properties of these gels could be controlled by external stimuli (e.g., temperature, pH, or the addition of a halogen-bond acceptor), making them suitable for applications in regenerative medicine and controlled drug release.

Crystalline Materials: Utilizing the directionality of halogen bonds to guide the crystallization of peptides, leading to new materials with unique optical or electronic properties. researchgate.net

Responsive Surfaces: Anchoring peptides functionalized with this compound to surfaces to create smart materials that can change their properties, such as wettability or protein adhesion, in response to specific molecular recognition events.

The strength and directionality of halogen bonds offer a precise design tool for programming molecular self-assembly, a significant advantage over less specific hydrophobic interactions. nih.gov

Development of Sustainable and Catalytically Efficient Synthetic Routes

The increasing demand for non-natural amino acids in research and industry necessitates the development of green and cost-effective synthetic methods. Enzymatic synthesis presents a highly attractive alternative to traditional organic chemistry. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible amination of trans-cinnamic acid derivatives to form L-phenylalanine analogues. frontiersin.orgrsc.org

The future of this compound synthesis lies in harnessing the power of biocatalysis. Research efforts are anticipated to focus on:

Enzyme Engineering: Employing directed evolution or rational design to engineer PAL variants with high catalytic efficiency and specificity for 3,5-dibromo-trans-cinnamic acid as a substrate. This would enable a direct, one-step synthesis from a readily available precursor. novartis.com

Continuous Flow Bioreactors: Immobilizing engineered PAL enzymes onto solid supports for use in continuous flow systems. This approach enhances enzyme stability, simplifies product purification, and allows for scalable, sustainable production. frontiersin.org

These biocatalytic approaches promise to make this compound and other valuable non-natural amino acids more accessible and affordable, accelerating their adoption in various scientific fields. uw.edu.pl

Expansion of Chemical Space Through Diverse Derivatization

A key advantage of this compound is that its aryl dibromide structure serves as a versatile scaffold for further chemical modification. The two bromine atoms are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the creation of a vast library of novel phenylalanine derivatives from a single, common intermediate. nii.ac.jp

This strategy enables a systematic exploration of chemical space, which is crucial for applications such as drug discovery and the development of chemical probes. Future work will focus on exploiting this synthetic versatility to generate unprecedented amino acid diversity. By applying different coupling partners, a wide range of chemical functionalities can be introduced onto the phenyl ring.

Table 1: Potential Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionCoupling PartnerIntroduced FunctionalityPotential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsBiaryl structures, extended π-systemsFluorescent probes, protein-protein interaction inhibitors
Sonogashira CouplingTerminal AlkynesRigid, linear alkynyl groupsClick chemistry handles, molecular wires
Heck CouplingAlkenesStyrenyl and other vinyl groupsPhoto-crosslinkers, polymerizable monomers
Buchwald-Hartwig AminationAmines, AnilinesAryl-amine linkagesModulating electronic properties, introducing basic sites
C-H ArylationAromatic C-H bondsDirect connection to other aromatic systemsStreamlined synthesis of complex biaryl amino acids

By systematically applying these reactions, researchers can fine-tune the steric, electronic, and hydrophobic properties of the amino acid side chain to optimize its function for a specific application.

Advanced Biophysical Tool Development Utilizing this compound

The unique physical properties of bromine atoms make this compound an excellent candidate for the development of advanced biophysical probes to study protein structure and function. nih.gov Halogenated amino acids are increasingly used to provide unique spectroscopic signals or to aid in structure determination. encyclopedia.pub

Future research will focus on incorporating this compound into proteins to serve as:

A Heavy-Atom Phasing Tool for X-ray Crystallography: The two heavy bromine atoms can produce a strong anomalous diffraction signal, which is invaluable for solving the phase problem in X-ray crystallography. This can facilitate the structure determination of novel proteins or protein-ligand complexes.

A Probe for NMR Spectroscopy: While not directly observed like 19F, the bromine atoms significantly influence the electronic environment of the phenyl ring. This can induce measurable shifts in the signals of nearby protons or carbons, providing a sensitive reporter of local conformational changes, ligand binding, or changes in solvent exposure. nih.gov The introduction of this bulky, electron-withdrawing side chain provides a distinct probe for studying protein dynamics. researchgate.net

A Reporter in X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near-Edge Structure (XANES) are highly sensitive to the local chemical environment and bonding of a specific element. Studies on iodo-phenylalanine have shown that XANES can report on subtle non-covalent interactions like halogen bonds. nih.gov Similar applications using the bromine edge of this compound could provide detailed insights into its interactions within a protein structure.

Table 2: Biophysical Applications of this compound
TechniqueRole of Bromine AtomsInformation Gained
X-ray CrystallographyAnomalous scatterer (heavy atom)Phase information for protein structure solution
NMR SpectroscopyPerturbs local electronic environmentConformational changes, ligand binding, protein dynamics
X-ray Absorption Spectroscopy (XAS/XANES)Absorption edge probeLocal coordination, oxidation state, non-covalent interactions

The development of this compound as a multi-purpose biophysical tool will provide researchers with powerful new ways to investigate the complexities of protein structure and function at an atomic level.

Q & A

Basic Research Questions

Q. What molecular targets underlie the neuroprotective effects of 3,5-Dibromo-L-phenylalanine in stroke models?

  • Answer: this compound acts as a polyvalent glutamatergic agent, targeting NMDA and AMPA receptors. It functions as a weak partial NMDA receptor agonist at the glycine-binding site, reducing excitotoxicity without inducing severe side effects like psychosis . Key experimental methods include middle cerebral artery occlusion (MCAO) and endothelin-1 (ET-1)-induced ischemia in rats, with infarct volume quantified via 2,3,5-triphenyltetrazolium chloride (TTC) staining. Doses of 10 mg/kg intraperitoneally (i.p.) showed significant reduction in infarct size and improved neurological outcomes .

Q. How is the anticonvulsant activity of this compound assessed in preclinical models?

  • Answer: Pentylenetetrazole (PTZ)-induced seizure models in rats are commonly used. Parameters include seizure latency, severity (e.g., clonic vs. tonic-clonic phases), and mortality rates. Comparative studies with standard anticonvulsants (e.g., diazepam) validate efficacy. For example, 3,5-DBr-L-Phe at 10 mg/kg i.p. delayed seizure onset and reduced mortality, likely through modulation of glutamatergic hyperactivity .

Q. What behavioral assays are used to evaluate this compound in neuropsychiatric disorders?

  • Answer: Prepulse inhibition (PPI) of the acoustic startle reflex is a key assay for sensorimotor gating deficits, a hallmark of schizophrenia. Rats treated with 3,5-DBr-L-Phe showed improved PPI, suggesting potential antipsychotic effects. Experimental protocols include baseline startle response calibration and blinded scoring to minimize bias .

Advanced Research Questions

Q. How does the polyvalent mechanism of this compound address limitations of selective glutamate receptor antagonists?

  • Answer: Selective NMDA antagonists (e.g., MK-801) failed clinically due to psychotomimetic side effects. 3,5-DBr-L-Phe’s dual modulation—partial NMDA agonism at glycine sites and AMPA receptor antagonism—reduces excitotoxicity while preserving physiological glutamate signaling. This polyvalency mitigates schizophrenia-like symptoms observed with full antagonists, as evidenced by improved PPI and reduced infarct volumes in stroke models .

Q. What methodological rigor is required to validate dose-dependent effects in stroke studies?

  • Answer: Studies must control for variables such as anesthesia type (e.g., isoflurane vs. ketamine), post-ischemic temperature, and timing of drug administration. The 2009 study used ET-1-induced focal ischemia, where 3,5-DBr-L-Phe was administered 30 minutes post-occlusion. Infarct volume analysis via TTC staining requires standardized brain sectioning and blinded quantification to ensure reproducibility .

Q. How can researchers reconcile contradictory efficacy data across seizure models?

  • Answer: PTZ models primarily test clonic seizures, while kainic acid or pilocarpine models assess limbic seizures. Discrepancies may arise from differences in receptor subunit composition (e.g., GluN2B vs. GluN2A in NMDA receptors). Electrophysiological assays (e.g., patch-clamp) should complement behavioral data to clarify receptor-specific effects .

Q. What structural features of this compound enhance its blood-brain barrier (BBB) permeability?

  • Answer: The halogenated aromatic ring increases lipophilicity (LogP ~1.38), facilitating passive diffusion across the BBB. Comparative studies with non-halogenated analogs (e.g., L-phenylalanine) show poorer CNS bioavailability. Advanced methods like in situ brain perfusion or LC-MS quantification of brain-to-plasma ratios validate permeability .

Methodological Tables

Table 1: Key Findings from Preclinical Studies of 3,5-DBr-L-Phe

ModelDose (mg/kg, i.p.)Outcome MetricResult vs. ControlReference
MCAO (Stroke)10Infarct Volume (TTC staining)35% reduction
PTZ (Seizures)10Seizure LatencyIncreased by 2.5-fold
PPI (Schizophrenia)10% PPI Improvement40% increase

Table 2: Comparative Receptor Affinity of 3,5-DBr-L-Phe

Receptor TypeAssay MethodAffinity (IC₅₀/Ki)Functional EffectReference
NMDA (Glycine site)Radioligand binding15 μMPartial agonism
AMPAElectrophysiology8 μMAntagonism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.